molecular formula C14H17ClN2O3 B2355110 Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate CAS No. 954622-22-1

Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate

Cat. No. B2355110
CAS RN: 954622-22-1
M. Wt: 296.75
InChI Key: KBJCKRRRZNVCNS-UHFFFAOYSA-N
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Description

The compound “Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as insecticides, fungicides, biocides, pharmaceuticals, and in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrrolidinone ring, a carbamate group, and a 4-chlorophenyl group . The presence of these functional groups would influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carbamate group could make the compound polar, influencing its solubility in different solvents .

Scientific Research Applications

Crystal Structure and Synthesis

  • Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate and related compounds have been synthesized and studied for their crystal structures. For instance, Hu Yang (2009) synthesized a similar compound, revealing its crystallographic properties via X-ray diffraction, highlighting its potential in structural chemistry studies (Hu Yang, 2009).

Application in Dyeing and Textile Industry

  • The compound has been explored in the synthesis of dyes. Isaac Oluwatobi Abolude et al. (2021) synthesized disperse dyes using a compound closely related to Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate. These dyes exhibited excellent dyeing performance on polyester and nylon fabrics, indicating potential applications in the textile industry (Abolude et al., 2021).

Potential Anticancer Applications

  • Several studies have explored derivatives of this compound for anticancer properties. C. Temple et al. (1983) synthesized compounds using a similar molecular structure and evaluated their effects on leukemia cells, indicating possible applications in cancer treatment (Temple et al., 1983).

Alzheimer's Disease Research

  • In the context of Alzheimer's disease, L. W. Mohamed et al. (2018) synthesized oxopyrrolidine derivatives, including one structurally similar to Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate. These compounds showed inhibitory activity against acetyl cholinesterase and amyloid β 42 protein, suggesting their potential as anti-Alzheimer's agents (Mohamed et al., 2018).

Antimicrobial Agents

  • The compound has also been utilized in the synthesis of novel antimicrobial agents. N. Desai et al. (2007) synthesized new quinazolines, including derivatives of ethyl (4-chlorophenyl)carbamate, exhibiting promising antibacterial and antifungal activities (Desai et al., 2007).

Mechanism of Action

Target of Action

It is known that many carbamate esters target thenuclear receptor subfamily 1 group D member 1 and nuclear receptor subfamily 1 group D member 2 . These receptors play a crucial role in regulating the expression of genes involved in various biological processes.

Mode of Action

Carbamate esters like this compound typically work by binding to their targets and modulating their activity . This can lead to changes in the expression of genes regulated by these targets, potentially affecting various biological processes.

Biochemical Pathways

Carbamate esters are known to influence various biological pathways through their interaction with their targets .

Pharmacokinetics

The molecular weight of this compound is 199634 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Carbamate esters like this compound can have various effects depending on their specific targets and the biological processes they influence .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties and uses. For example, many carbamate insecticides are toxic to humans and animals if ingested or inhaled .

properties

IUPAC Name

ethyl N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-2-20-14(19)16-8-10-7-13(18)17(9-10)12-5-3-11(15)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJCKRRRZNVCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate

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